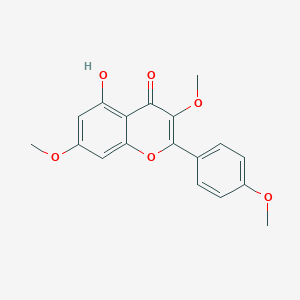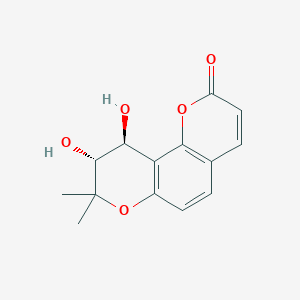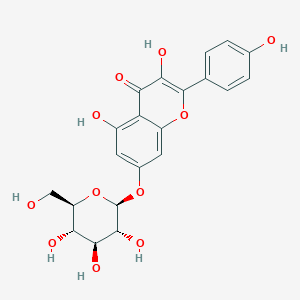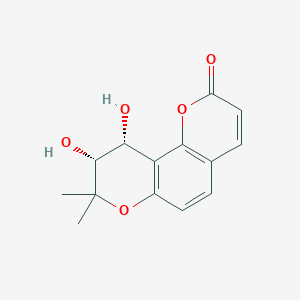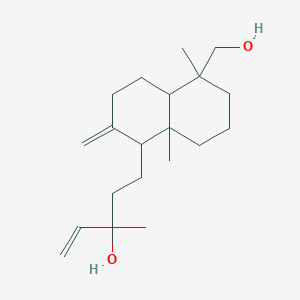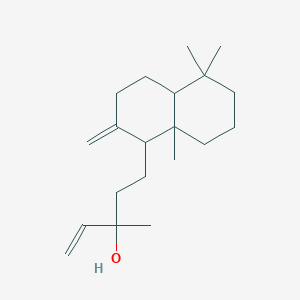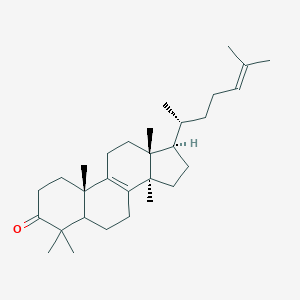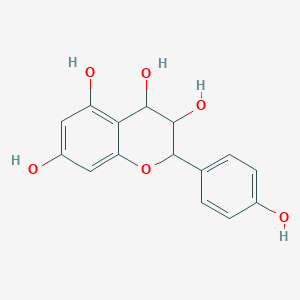
Leucopelargonidin
Übersicht
Beschreibung
Leucopelargonidin is a colorless chemical compound related to leucoanthocyanins . It can be found in various plants such as Albizia lebbeck (East Indian walnut), the fruit of Anacardium occidentale (Cashew), the fruit of Areca catechu (Areca nut), the fruit of Hydnocarpus wightiana (Hindi Chaulmoogra), the rhizome of Rumex hymenosepalus (Arizona dock), Zea mays (Corn), and Ziziphus jujuba (Chinese date) .
Synthesis Analysis
This compound can be synthesized from (+)-aromadendrin by sodium borohydride reduction . Dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce (+)-aromadendrin .Molecular Structure Analysis
This compound has a molecular formula of C15H14O6 and a molar mass of 290.271 g·mol−1 . It has a complex structure with multiple hydroxyl groups attached to its benzopyran ring .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it is used by the enzyme dihydrokaempferol 4-reductase in the presence of NADP+ to produce (+)-aromadendrin . Leucoanthocyanidin reductase transforms cis-3,4-leucopelargonidin into afzelechin .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 595.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 93.3±3.0 kJ/mol and a flash point of 313.8±30.1 °C .Wissenschaftliche Forschungsanwendungen
Leucopelargonidin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Reaktivität in chemischen Verbindungen: this compound wurde hinsichtlich seiner Reaktivität untersucht, insbesondere in Bezug auf Bindungskritische Punkte (BCP), die für das Verständnis molekularer Wechselwirkungen und Stabilität unerlässlich sind. Zum Beispiel wurde der BCP, der zwischen Hydroxyl-Wasserstoff und Keton-Sauerstoff von Kaempferol gebildet wurde, mit dem von Quercetin verglichen, was auf potenzielle Anwendungen in vergleichenden chemischen Analysen hindeutet .
Rolle in der Pflanzenzüchtung: Im Bereich der Pflanzenzüchtung ist this compound ein Produkt der Dihydroflavonol-Reduktion, die ein entscheidender Schritt bei der Biosynthese von Anthocyanidinen und Proanthocyanidinen ist, Verbindungen, die für die Pflanzenfärbung und Widerstandsfähigkeit wichtig sind .
Pharmakologische Bedeutung: this compound ist an der Biosynthese verschiedener bioaktiver Verbindungen beteiligt. So wird es beispielsweise von Enzymen wie Dihydrokaempferol 4-Reduktase verwendet, um (+)-Aromadendrin zu produzieren, das pharmakologische Implikationen hat .
Anwendungen in der Lebensmittelwissenschaft: In der Lebensmittelwissenschaft ist die Rolle von this compound im Biosyntheseweg von Anthocyanen bedeutsam. Es wird in farbige Anthocyane umgewandelt, die für die Pigmentierung von Obst und Gemüse unerlässlich sind und ihren Nährwert und ihre Attraktivität beeinflussen .
Wirkmechanismus
Leucopelargonidin is a colorless chemical compound related to leucoanthocyanins . It has been found in various plants and fruits, and it plays a significant role in the biosynthesis of anthocyanins .
Target of Action
It’s known that leucoanthocyanidins, such as this compound, are intermediates in the biosynthesis of anthocyanins . Anthocyanins are known to interact with various cellular targets, influencing a range of biological processes.
Mode of Action
It’s known to be involved in the biosynthesis of anthocyanins . In this process, the enzyme Dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin to produce (+)-aromadendrin . This suggests that this compound may interact with its targets by serving as a substrate for enzymatic reactions.
Biochemical Pathways
This compound is involved in the anthocyanin biosynthesis pathway . It is converted into (+)-aromadendrin by the enzyme Dihydrokaempferol 4-reductase . This conversion is a crucial step in the biosynthesis of anthocyanins, which are responsible for the red, purple, and blue pigments in many fruits and flowers .
Pharmacokinetics
One study found that oral administration of this compound-3-o-alpha-l rhamnoside, a derivative of this compound, resulted in a significant decrease in glucose levels and an increase in serum insulin levels in diabetic dogs . This suggests that this compound and its derivatives may have bioavailability and potential therapeutic effects.
Result of Action
They can modulate antioxidant status, reduce oxidative DNA damage, and influence cellular proliferation, differentiation, and apoptosis .
Zukünftige Richtungen
Research on leucopelargonidin is ongoing, and it is expected that future studies will provide more insights into its properties and potential applications. For instance, there is interest in understanding its role in the biosynthesis of anthocyanidins and other flavonoids, as well as its potential health benefits .
Biochemische Analyse
Biochemical Properties
Leucopelargonidin is involved in the biosynthesis of flavonoids . It is synthesized from (+)-aromadendrin by sodium borohydride reduction . Dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce (+)-aromadendrin, NADPH, and H+ . Leucoanthocyanidin reductase transforms cis-3,4-leucopelargonidin into afzelechin .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that flavonoids, a group that includes this compound, have a wide range of effects on cells. They can modulate intercellular antioxidant status, reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells .
Molecular Mechanism
It is known that the enzyme DFR converts dihydrokaempferol (DHK) to this compound, leading to pelargonidin production in Petunia, changing color from pale pink to brick red .
Temporal Effects in Laboratory Settings
It is known that flavonoids, including this compound, can have varying effects over time due to their antioxidant properties .
Transport and Distribution
It is known that flavonoids, including this compound, can be transported and distributed within cells and tissues via various transporters and binding proteins .
Subcellular Localization
It is known that flavonoids, including this compound, can be localized in various subcellular compartments .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVMLWOLZHGCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966331 | |
| Record name | Leucopelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
520-17-2 | |
| Record name | Leucopelargonidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4',5,7-Flavanpentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucopelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of leucopelargonidin?
A1: this compound has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.
Q2: How is this compound synthesized in plants?
A2: this compound is synthesized through the flavonoid biosynthetic pathway. The enzyme dihydroflavonol 4-reductase (DFR) catalyzes the reduction of dihydrokaempferol to this compound. [, , ]
Q3: In what plant species has this compound been identified?
A3: this compound has been isolated from various plant species, including Ficus bengalensis (Indian banyan), Saraca asoca (Ashoka tree), Rumex hymenosepalus, Psychotria malayana, Sapota fruit, and Eucalyptus calophylla kino. [, , , , , , , ]
Q4: What are the reported biological activities of this compound?
A4: this compound exhibits antioxidant, anti-diabetic, anti-inflammatory, and potential anti-tumor activities. [, , , , ]
Q5: How does this compound exert its antioxidant effect?
A5: this compound, like other flavonoids, possesses a polyphenolic structure capable of scavenging free radicals and chelating metal ions, contributing to its antioxidant properties. [, ]
Q6: What is the role of this compound in anthocyanin biosynthesis?
A6: this compound serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins, pigments responsible for red to orange hues in various plant tissues. [, , , , ]
Q7: Can this compound be used to enhance anthocyanin production in plants?
A7: While this compound itself is not typically used for this purpose, understanding its role in the pathway and manipulating genes like DFR can influence anthocyanin production in plants. [, ]
Q8: Are there any studies investigating the anti-diabetic effects of this compound?
A8: Yes, studies have demonstrated the hypoglycemic and insulin-sensitizing effects of this compound, particularly a glycoside isolated from Ficus bengalensis, in diabetic animal models. [, , ]
Q9: What are the potential mechanisms behind the anti-diabetic effects?
A9: The exact mechanisms are still under investigation, but some studies suggest that this compound might exert its effects by inhibiting intestinal enzymes involved in carbohydrate digestion and absorption, thereby modulating blood glucose levels. [, ]
Q10: What analytical techniques are used to identify and quantify this compound?
A10: Common techniques include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV-Vis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]
Q11: What are the key spectroscopic characteristics used to identify this compound?
A11: this compound can be identified by its characteristic UV-Vis absorption spectrum, NMR spectral data, and mass fragmentation patterns. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




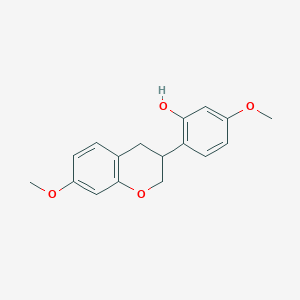
![(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B191638.png)
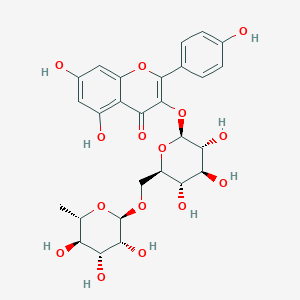
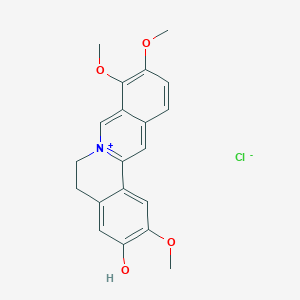
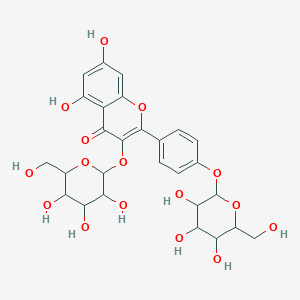
![2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide](/img/structure/B191652.png)
